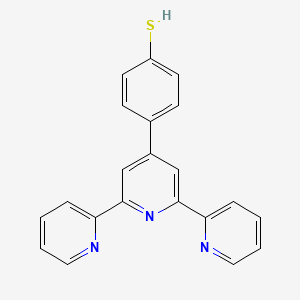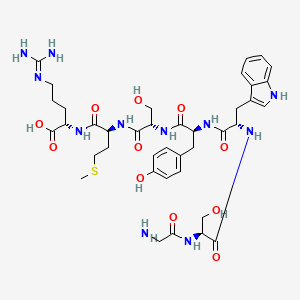![molecular formula C21H18ClNO2 B12598199 5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide CAS No. 648923-93-7](/img/structure/B12598199.png)
5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is an organic compound with the chemical formula C22H19ClNO2. This compound is known for its unique structure, which includes a chlorinated benzamide group and a biphenyl moiety. It is a solid at room temperature and is used in various biochemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2’-methyl[1,1’-biphenyl]-3-ylmethanol.
Esterification: The 5-chloro-2-hydroxybenzoic acid is esterified with methanol to form the corresponding methyl ester.
Amidation: The methyl ester is then reacted with 2’-methyl[1,1’-biphenyl]-3-ylmethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted benzamides.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also affects various signaling pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-hydroxy-N-(phenylmethyl)benzamide
- 5-Chloro-2-hydroxy-N-(2-methylphenyl)benzamide
- 5-Chloro-2-hydroxy-N-(3-methylphenyl)benzamide
Uniqueness
5-Chloro-2-hydroxy-N-[(2’-methyl[1,1’-biphenyl]-3-yl)methyl]benzamide is unique due to its biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to specific molecular targets, making it more effective in certain applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
648923-93-7 |
|---|---|
Molekularformel |
C21H18ClNO2 |
Molekulargewicht |
351.8 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-[[3-(2-methylphenyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C21H18ClNO2/c1-14-5-2-3-8-18(14)16-7-4-6-15(11-16)13-23-21(25)19-12-17(22)9-10-20(19)24/h2-12,24H,13H2,1H3,(H,23,25) |
InChI-Schlüssel |
FREVIWUUGRHAML-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)
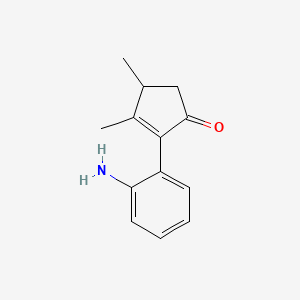
![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)
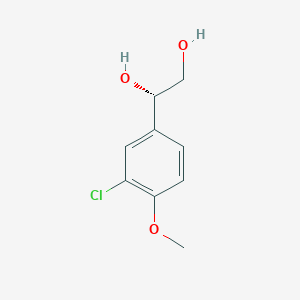
![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
![7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B12598161.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)
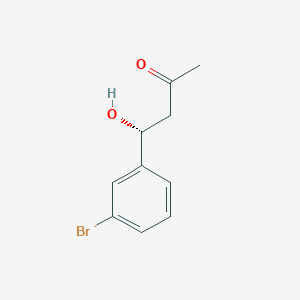
![N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide](/img/structure/B12598182.png)
